molecular formula C24H26N2O2S B3827575 3-(2-methoxyphenyl)-N-[2-(thiophen-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide

3-(2-methoxyphenyl)-N-[2-(thiophen-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide

Cat. No.: B3827575
M. Wt: 406.5 g/mol
InChI Key: LWZSPWPGMDMPPM-UHFFFAOYSA-N
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Description

3-(2-methoxyphenyl)-N-[2-(thiophen-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide is a complex organic compound that features a combination of methoxyphenyl, thiophenyl, and isoquinolinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-N-[2-(thiophen-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Thiophenyl Group: The thiophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where thiophene is alkylated with an appropriate alkyl halide.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene ring reacts with a suitable electrophile.

    Formation of the Propanamide Linkage: The final step involves the formation of the propanamide linkage through an amide coupling reaction, typically using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-N-[2-(thiophen-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base, or electrophiles such as alkyl halides in the presence of a Lewis acid.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

3-(2-methoxyphenyl)-N-[2-(thiophen-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-N-[2-(thiophen-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites.

Comparison with Similar Compounds

Similar Compounds

    3-(2-methoxyphenyl)-N-[2-(thiophen-2-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide: Similar structure but with a different position of the thiophenyl group.

    3-(2-methoxyphenyl)-N-[2-(thiophen-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]propanamide: Similar structure but with a different position of the isoquinolinyl group.

Uniqueness

The uniqueness of 3-(2-methoxyphenyl)-N-[2-(thiophen-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties

Properties

IUPAC Name

3-(2-methoxyphenyl)-N-[2-(thiophen-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2S/c1-28-23-5-3-2-4-20(23)7-9-24(27)25-22-8-6-19-10-12-26(16-21(19)14-22)15-18-11-13-29-17-18/h2-6,8,11,13-14,17H,7,9-10,12,15-16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZSPWPGMDMPPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC(=O)NC2=CC3=C(CCN(C3)CC4=CSC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-methoxyphenyl)-N-[2-(thiophen-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide
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3-(2-methoxyphenyl)-N-[2-(thiophen-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide
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3-(2-methoxyphenyl)-N-[2-(thiophen-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide
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3-(2-methoxyphenyl)-N-[2-(thiophen-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide

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